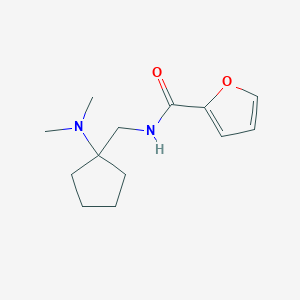
n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide
Description
n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H20N2O2/c1-15(2)13(7-3-4-8-13)10-14-12(16)11-6-5-9-17-11/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,14,16) |
InChI Key |
BISHJJOSOYNDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCC1)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-(dimethylamino)cyclopentylmethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan ring and the dimethylamino group play crucial roles in its binding affinity and specificity . The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
n-((1-(Dimethylamino)cyclopentyl)methyl)furan-2-carboxamide can be compared with other furan derivatives such as:
Furan-2-carboxamide: Similar in structure but lacks the dimethylamino and cyclopentyl groups, resulting in different chemical and biological properties.
Furan-2-carboxylic acid: The parent compound from which this compound is derived, with distinct reactivity and applications.
Furan-2,3-dione derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


